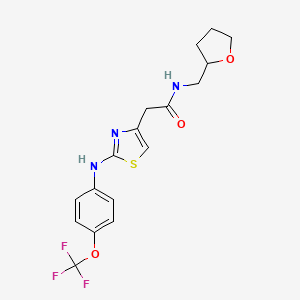

N-((四氢呋喃-2-基)甲基)-2-(2-((4-(三氟甲氧基)苯基)氨基)噻唑-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((tetrahydrofuran-2-yl)methyl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide" is a novel molecule that appears to be related to a class of bioactive molecules with potential anticancer properties. These molecules are part of the N-(4-(3-aminophenyl)(thiazol-2-yl)acetamide family, which have shown in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) .

Synthesis Analysis

The synthesis of related compounds typically involves acylation reactions and may employ environmentally benign procedures with advantages such as short reaction times and high yields. For example, a similar compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, was synthesized using trifluoroacetic anhydride and a microwave-assisted Gewald reaction with K2CO3 as a catalyst . This suggests that the synthesis of the compound might also involve innovative techniques to improve efficiency and yield.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction. These compounds can exhibit interesting conformations, such as a half-chair conformation for the cyclohexene ring and a planar thiophene ring, as seen in the related compound . The molecular structure of the compound would likely be elucidated using similar methods to determine its conformation and electronic structure, which are critical for its biological activity.

Chemical Reactions Analysis

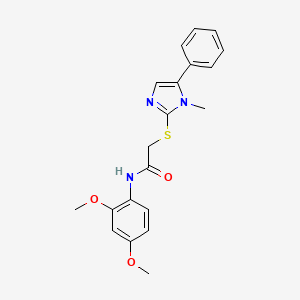

The chemical reactivity of thiazole derivatives is often explored in the context of their anticancer activity. For instance, 5-methyl-4-phenyl thiazole derivatives have been synthesized and reacted with mercapto derivatives to study their anticancer activity . The reactivity of the compound could similarly be explored to understand its mechanism of action against cancer cells and to optimize its anticancer properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are crucial for their biological activity and pharmacokinetic profile. For example, the lead compound from the N-(4-(3-aminophenyl)(thiazol-2-yl)acetamide family demonstrated good pharmacokinetic properties and a significant reduction of tumor growth in vivo . The physical and chemical properties of the compound , such as solubility, stability, and pharmacokinetics, would need to be thoroughly analyzed to assess its potential as a therapeutic agent.

科学研究应用

结构和相互作用研究

分子形状和分子间相互作用:对相关化合物(如 N-{2-[(5-氨基-1,3,4-噻二唑-2-基)二氟甲基]-4-卤代苯基}乙酰胺)的研究表明,分子形状和分子间相互作用非常重要。这些化合物以其“V”形的分子结构和通过各种氢键和π相互作用生成3-D阵列而著称,这对于理解分子组装和设计具有特定性质的材料至关重要 (Boechat 等人,2011 年)。

抗癌和抗菌研究

抗癌活性:已合成并评估了 5-甲基-4-苯基噻唑等衍生物的抗癌活性,表明其对特定癌细胞系具有选择性细胞毒性。这突出了结构相似的化合物被研究其抗癌特性的潜力 (Evren 等人,2019 年)。

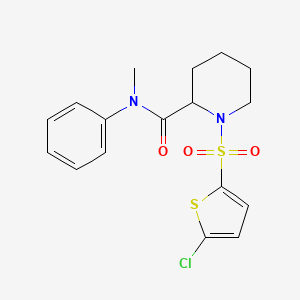

抗菌剂:合成新的噻唑烷-4-酮衍生物并评估其作为针对各种细菌和真菌菌株的潜在抗菌剂的价值,强调了此类化合物在开发新的抗菌疗法中的重要性 (Baviskar 等人,2013 年)。

配位化学和抗氧化活性

金属配位络合物:对吡唑-乙酰胺衍生物及其与 Co(II) 和 Cu(II) 等金属的配位研究提供了对这类化合物如何形成具有材料科学和催化潜在应用的复杂结构的见解。此外,还探索了它们的抗氧化活性,有助于我们了解它们的潜在健康益处 (Chkirate 等人,2019 年)。

作用机制

Target of Action

The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound would depend on the particular functional groups present in the molecule.

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to inhibit the biosynthesis of certain bacterial lipids .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to inhibit the biosynthesis of certain bacterial lipids, affecting the integrity of the bacterial cell wall .

Pharmacokinetics

The pharmacokinetics of a compound depends on its specific chemical structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of thiazole derivatives.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets bacterial lipid biosynthesis, it could result in the death of the bacteria due to compromised cell wall integrity .

Action Environment

The action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the solubility of the compound in different solvents could affect its bioavailability and distribution in the body .

属性

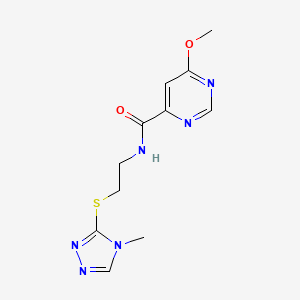

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3S/c18-17(19,20)26-13-5-3-11(4-6-13)22-16-23-12(10-27-16)8-15(24)21-9-14-2-1-7-25-14/h3-6,10,14H,1-2,7-9H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVABMTFYDUHVTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((tetrahydrofuran-2-yl)methyl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2517505.png)

![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/no-structure.png)

![3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2517519.png)

![1-(5-chloro-2-methylphenyl)-N-(4-(4-chlorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2517520.png)

![4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B2517521.png)

![N-[2-({2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]-2-phenylacetamide](/img/structure/B2517523.png)

![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)